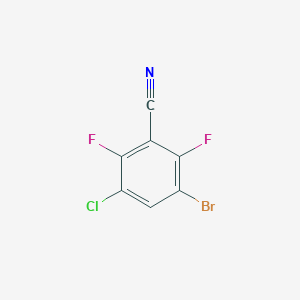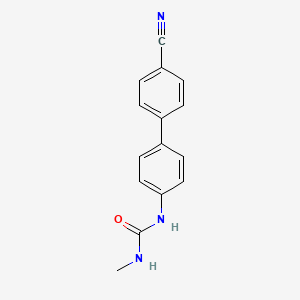
1-(4'-Cyano-4-biphenylyl)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-Cyano-4-biphenylyl)-3-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group attached to a biphenyl structure, which is further linked to a methylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Cyano-4-biphenylyl)-3-methylurea typically involves the reaction of 4’-cyano-4-biphenylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4’-Cyano-4-biphenylyl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4’-carboxy-4-biphenylyl-3-methylurea.
Reduction: Formation of 4’-amino-4-biphenylyl-3-methylurea.
Substitution: Formation of halogenated derivatives of the biphenyl structure.
Aplicaciones Científicas De Investigación
1-(4’-Cyano-4-biphenylyl)-3-methylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(4’-Cyano-4-biphenylyl)-3-methylurea involves its interaction with specific molecular targets. The cyano group and biphenyl structure allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4’-Cyano-4-biphenylyl-4-n-pentylbenzoate: Known for its use in liquid crystal displays.
2-[(4’-Cyano-4-biphenylyl)oxy]acetamide: Used in various chemical syntheses.
4’-Cyano-4-biphenylyl (4E)-3-methyl-4-(1-naphthoylhydrazono)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate: Investigated for its potential biological activities.
Uniqueness: 1-(4’-Cyano-4-biphenylyl)-3-methylurea stands out due to its specific combination of a cyano group, biphenyl structure, and methylurea moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C15H13N3O |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
1-[4-(4-cyanophenyl)phenyl]-3-methylurea |
InChI |
InChI=1S/C15H13N3O/c1-17-15(19)18-14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,1H3,(H2,17,18,19) |
Clave InChI |
VRNPXWZJTVEWEO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


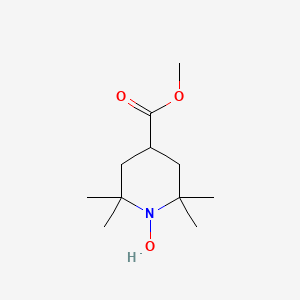
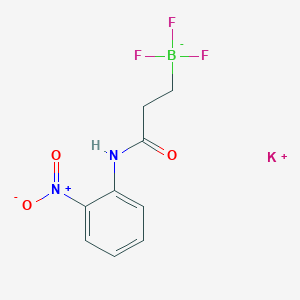
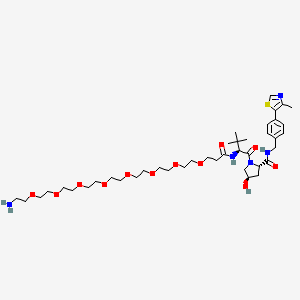

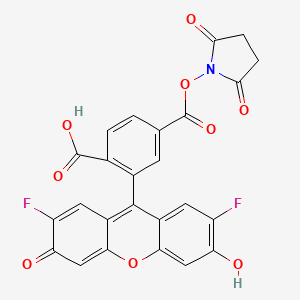
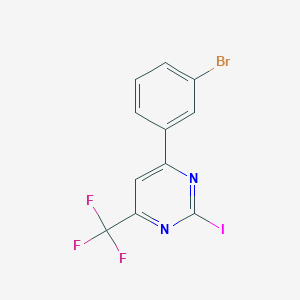
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)

![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
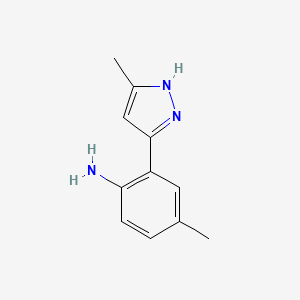
![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
